molecular formula C7H7BF3K B1592787 Potassium o-tolyltrifluoroborate CAS No. 274257-34-0

Potassium o-tolyltrifluoroborate

Cat. No. B1592787
CAS RN: 274257-34-0
M. Wt: 198.04 g/mol
InChI Key: ROMUTKWSUQKVLS-UHFFFAOYSA-N
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Description

Potassium o-tolyltrifluoroborate is a chemical compound with the molecular formula C7H7BF3K . It has a molecular weight of 198.03 .


Synthesis Analysis

This compound can be synthesized on a multigram scale and purified by simple recrystallization from acetonitrile or actone/diethyl ether . It is a bench-stable reagent that can be stored indefinitely .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [K+].Cc1ccccc1B-(F)F .


Chemical Reactions Analysis

This compound is a versatile coupling partner and is present as a reagent in a vast array of C–C bond-forming reactions . It is particularly useful for Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has a melting point of 220-226 °C (lit.) . It is a moisture- and air-stable compound .

Scientific Research Applications

CO2 Transport and Separation

  • Activated Potassium Ions as CO2 Carriers: Potassium tetrafluoroborate (KBF4) can be used as a carrier to facilitate the transport of CO2. In a study, a polymer electrolyte membrane incorporating KBF4 into poly (ether-block-amide) (PEBAX-5513) demonstrated a ninefold improvement in CO2 separation performance compared to pure PEBAX-5513. This improved performance is due to the reversible interaction of dissociated potassium ions with CO2 molecules (Lee & Kang, 2021).

Potassium Secondary Batteries

  • Potassium as a Charge Carrier: Potassium exhibits advantages over lithium or sodium as a charge carrier in rechargeable batteries. Potassium intercalation chemistry is compatible with both graphite and nongraphitic carbons, and potassium-ion batteries, as well as potassium-O2 and potassium-sulfur batteries, are emerging due to their high reversibility, long cycling life, and potential low cost (Eftekhari, Jian, & Ji, 2017).

Spectroscopic Characterization

  • FT-IR, FT-Raman, and UV–Visible Spectra: The potassium 3-furoyltrifluoroborate salt has been characterized using FT-IR, FT-Raman, and UV–Visible spectroscopies. Theoretical calculations show good correlation with experimental spectra, indicating the stability and ionic characteristics of the salt, which could modulate its reactivities in aqueous solution (Iramain, Davies, & Brandán, 2018).

Cross-Coupling Reactions

  • Suzuki-Miyaura Cross-Coupling Reactions: Potassium heteroaryltrifluoroborates have been shown to be effective in Suzuki-Miyaura cross-coupling reactions. These stable compounds can be cross-coupled to aryl and heteroaryl halides, offering an efficient way to add heterocyclic building blocks to organic substructures (Molander, Canturk, & Kennedy, 2009).

Safety and Hazards

When handling Potassium o-tolyltrifluoroborate, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing . It is also advised to avoid ingestion and inhalation .

Future Directions

Potassium o-tolyltrifluoroborate is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. Its stability and compatibility with strong oxidative conditions make it a promising reagent for future research and applications .

Mechanism of Action

Target of Action

Potassium o-tolyltrifluoroborate, also known as Potassium (2-methylphenyl)trifluoroborate, is a special class of organoboron reagents . The primary targets of this compound are various aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in many chemical reactions due to their unique properties.

Mode of Action

The interaction of this compound with its targets involves a reaction with the aryl halides . This reaction is facilitated by a Pd/C catalyst, which helps to speed up the reaction and increase its efficiency .

Biochemical Pathways

The reaction of this compound with aryl halides leads to the synthesis of biaryl compounds . Biaryl compounds are a class of organic compounds that contain two aromatic rings. These compounds are important in many areas of chemistry and biology, including drug discovery and materials science.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of biaryl compounds . These compounds can have various biological activities, depending on their specific structures and functional groups.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of a Pd/C catalyst is necessary for its reaction with aryl halides . Additionally, the compound is known to be moisture- and air-stable, which can enhance its stability in different environments .

properties

IUPAC Name

potassium;trifluoro-(2-methylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMUTKWSUQKVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635483
Record name Potassium trifluoro(2-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

274257-34-0
Record name Potassium trifluoro(2-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium o-tolyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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